![molecular formula C8H13NO2 B070237 7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one CAS No. 186090-08-4](/img/structure/B70237.png)
7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one, also known as Ro 64-0802, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of the endocannabinoid anandamide, which plays a crucial role in pain regulation, inflammation, and mood. Ro 64-0802 has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one 64-0802 acts as a competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing the degradation of anandamide. This results in increased levels of anandamide, which activates the cannabinoid receptors CB1 and CB2, leading to the observed effects.
Biochemical and Physiological Effects:
7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one 64-0802 has been shown to produce analgesic effects in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. It also exhibits anxiolytic and antidepressant effects, as well as anti-inflammatory properties. 7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one 64-0802 has been shown to modulate the reward system, suggesting its potential use in addiction treatment.
Vorteile Und Einschränkungen Für Laborexperimente
7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one 64-0802 is a potent and selective inhibitor of FAAH, making it a valuable tool for investigating the role of anandamide in various physiological and pathological processes. However, it is important to note that 7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one 64-0802 is not suitable for in vivo studies due to its poor pharmacokinetic properties.
Zukünftige Richtungen
1. Development of more potent and selective FAAH inhibitors with improved pharmacokinetic properties for clinical use.
2. Investigation of the therapeutic potential of FAAH inhibitors in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
3. Study of the role of anandamide in the regulation of appetite and metabolism, and the potential use of FAAH inhibitors in obesity and diabetes.
4. Exploration of the potential use of FAAH inhibitors in the treatment of addiction and substance abuse disorders.
5. Investigation of the effects of FAAH inhibitors on the immune system and their potential use in immunomodulation.
6. Study of the role of FAAH in the regulation of mood and behavior, and the potential use of FAAH inhibitors in the treatment of psychiatric disorders.
7. Investigation of the interactions between FAAH inhibitors and other drugs, and their potential use in combination therapy.
Synthesemethoden
7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one 64-0802 can be synthesized using a multi-step process involving the reaction of 4,5-dihydro-oxazole with 4-bromo-2-pentanone, followed by the reaction with methylamine and cyclization with trifluoroacetic acid. The final product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one 64-0802 has been widely used as a tool compound to investigate the role of FAAH in various physiological and pathological processes. It has been shown to increase the levels of anandamide in the brain, leading to analgesic, anxiolytic, and anti-inflammatory effects. 7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one 64-0802 has also been studied for its potential therapeutic applications in diseases such as neuropathic pain, anxiety, depression, and addiction.
Eigenschaften
CAS-Nummer |
186090-08-4 |
|---|---|
Produktname |
7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
7-methyl-1,3,4,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-6-one |
InChI |
InChI=1S/C8H13NO2/c1-6-4-7-5-11-3-2-9(7)8(6)10/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
PJVADNXBKVWEQP-UHFFFAOYSA-N |
SMILES |
CC1CC2COCCN2C1=O |
Kanonische SMILES |
CC1CC2COCCN2C1=O |
Synonyme |
6H-Pyrrolo[2,1-c][1,4]oxazin-6-one, hexahydro-7-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



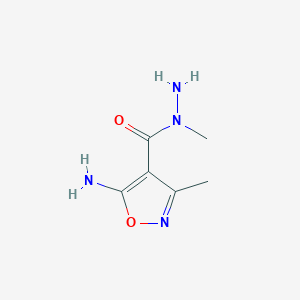


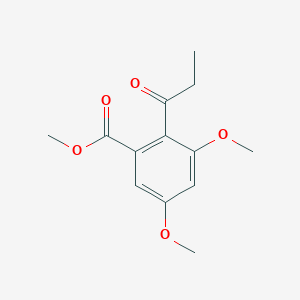
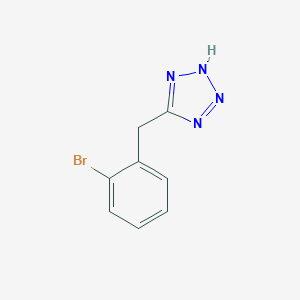
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)

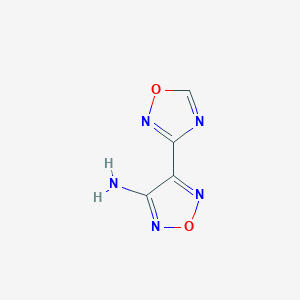
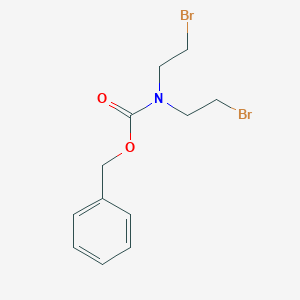

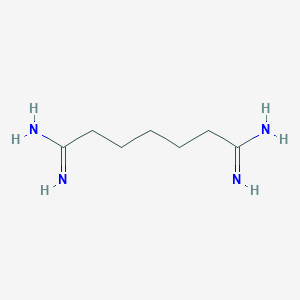
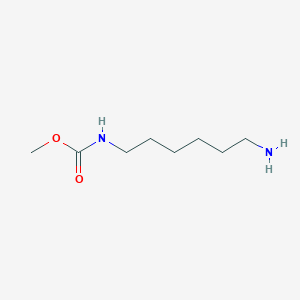
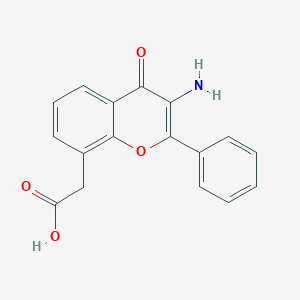
![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)